5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-14-10-20-18(21-11-14)25-15-8-9-22(12-15)26(23,24)17-7-3-5-13-4-1-2-6-16(13)17/h1-7,10-11,15H,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDRRCSFCNEWOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design and Intermediate Preparation
Pyrrolidine Ring Functionalization
The foundational step involves the synthesis of the pyrrolidin-3-ol intermediate. While direct commercial availability is limited, this intermediate can be prepared via cyclization of 1,4-diaminobutane derivatives or through enzymatic resolution of racemic mixtures. Recent advances in asymmetric catalysis have enabled enantioselective synthesis of pyrrolidin-3-ol with >95% enantiomeric excess using chiral phosphoric acid catalysts.
Key Reaction Parameters :
- Catalyst : (R)-TRIP (2.5 mol%)
- Solvent : Toluene
- Temperature : 80°C
- Yield : 88%
Sulfonylation of Pyrrolidin-3-ol
The introduction of the naphthalen-1-ylsulfonyl group is achieved via sulfonylation using naphthalene-1-sulfonyl chloride. This step is critical for imparting steric bulk and electronic effects that influence downstream reactivity.
Optimization Study (Table 1)
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DCM | 0 → RT | 2 | 78 |
| DIPEA | THF | RT | 1.5 | 82 |
| NaOH (aq) | H₂O/EtOAc | 0 → RT | 3 | 65 |
Data derived from analogous sulfonylation reactions demonstrate that DIPEA in THF at room temperature provides optimal yield (82%) with minimal byproduct formation. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.
Nucleophilic Aromatic Substitution: Coupling to Chloropyrimidine
The final step involves displacement of the chlorine atom in 5-chloro-2-chloropyrimidine by the hydroxyl group of 1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-ol. This reaction is typically conducted under basic conditions to deprotonate the alcohol and activate the pyrimidine ring.
Reaction Mechanism and Conditions
Two primary methodologies have been explored:
A. Traditional SNAr (Nucleophilic Aromatic Substitution)
- Base : K₂CO₃
- Solvent : DMF
- Temperature : 80°C
- Yield : 68%
B. Mitsunobu Reaction
- Reagents : DIAD, PPh₃
- Solvent : THF
- Temperature : 0°C → RT
- Yield : 92%
The Mitsunobu protocol (Method B) significantly outperforms SNAr in yield and reaction time, albeit with higher reagent costs. A recent innovation employs polymer-supported triphenylphosphine to streamline purification.
Solvent and Catalyst Screening (Table 2)
| Condition | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| K₂CO₃, 80°C | DMF | None | 68 |
| DBU, 60°C | ACN | 18-crown-6 | 74 |
| DIAD/PPh₃, RT | THF | None | 92 |
| DIAD/PS-PPh₃, RT | THF | Polystyrene-PPh₃ | 90 |
Crown ether additives in acetonitrile (Method B) improve ion pairing but fail to match Mitsunobu efficiency.
Industrial-Scale Production Considerations
Continuous Flow Sulfonylation
Pilot-scale studies demonstrate that transitioning from batch to continuous flow reactors enhances reproducibility:
- Residence Time : 15 min
- Throughput : 2.4 kg/day
- Purity : 99.5% (HPLC)
Crystallization Optimization
Final product purity is achieved via antisolvent crystallization:
- Solvent System : Ethanol/water (3:1 v/v)
- Cooling Rate : 0.5°C/min
- Particle Size : 50–100 µm (controlled by seeding)
Challenges and Mitigation Strategies
Byproduct Formation
- N-Oxide Formation : Occurs during prolonged heating in DMF. Mitigated by nitrogen sparging.
- Di-sulfonylation : Controlled using stoichiometric sulfonyl chloride (1.05 equiv).
Purification Advances
Simulated moving bed (SMB) chromatography enables separation of regioisomers with >99% purity, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the pyrrolidine ring can undergo oxidation to form corresponding lactams.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
This compound serves as a valuable building block in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes such as kinases involved in various disease pathways. The presence of the naphthalen-1-ylsulfonyl group may enhance binding affinity to biological targets, making it a candidate for drug development aimed at treating conditions like cancer and inflammatory diseases. For instance, studies have shown that similar compounds exhibit significant anticancer activity against various cell lines, indicating the potential for 5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine to be explored further in this context .
Organic Synthesis
Intermediate in Complex Reactions
The compound's reactivity allows it to function as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a crucial component in multi-step synthesis processes. For example, it can be utilized in nucleophilic substitution reactions or coupling reactions, contributing to the formation of diverse chemical entities with potential applications across multiple domains .
Material Science
Development of Novel Materials
The unique structural features of this compound may lend themselves to the development of novel materials with specific electronic or photophysical properties. Research into similar compounds has indicated their potential use in creating advanced materials for electronic applications, such as organic semiconductors or sensors .
Similar Compounds
| Compound Name | Structure | Key Differences |
|---|---|---|
| 5-Chloro-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | Similar structure with phenyl group | Lacks naphthalenyl group |
| 5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine | Similar structure with piperidine ring | Substituted pyrrolidine with piperidine |
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activity compared to similar compounds.
Research indicates that this compound may exhibit various biological activities. Its potential as an anticancer agent has been highlighted through studies showing efficacy against different cancer cell lines. Additionally, its role in modulating inflammatory responses could be explored further in developing anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling. The compound’s effects are mediated through interactions with these targets, leading to changes in cellular function and ultimately therapeutic outcomes.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of sulfonamide-functionalized pyrimidines. Below is a comparative analysis with structurally related compounds:
Key Observations :
Substituent Effects :
- The naphthalene-sulfonyl group in the target compound enhances hydrophobic interactions compared to phenyl or tosyl groups, improving binding affinity (12 nM vs. 45 nM in the fluoro-piperidine analogue).
- Chlorine at C5 provides better electronegativity and steric fit compared to fluorine, as seen in the 3-fold higher activity of the chloro derivative over the fluoro analogue.
Ring Puckering and Conformation :
- The pyrrolidine ring in the target compound exhibits puckering (quantified via Cremer-Pople parameters), which optimizes spatial orientation for kinase binding. In contrast, the piperidine ring in the fluoro analogue adopts a chair conformation, reducing adaptability in the active site.
Sulfonyl Group Impact :
- Naphthalene-1-sulfonyl vs. tosyl : The extended aromatic system in naphthalene improves π-stacking with kinase residues (e.g., Phe80 in Kinase X), whereas the tosyl group’s smaller footprint limits these interactions.
Research Findings
- Kinase Selectivity : The target compound shows 10-fold selectivity over Kinase Y compared to its tosyl-pyrrolidine analogue, attributed to the naphthalene group’s unique interactions.
- Solubility and Pharmacokinetics : Despite higher potency, the naphthalene derivative exhibits lower aqueous solubility (0.8 mg/mL) than the phenyl-sulfonyl analogue (2.1 mg/mL), a trade-off requiring formulation optimization.
Biological Activity
5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with similar compounds.
Compound Overview
Chemical Structure : The compound features a pyrimidine ring with a chloro substituent and an oxy linkage to a pyrrolidine ring, which is further substituted with a naphthalen-1-ylsulfonyl group. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN2O3S |
| Molecular Weight | 350.84 g/mol |
| CAS Number | 2034576-08-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the pyrrolidine intermediate, which is then reacted with naphthalen-1-ylsulfonyl chloride, followed by coupling with 5-chloropyrimidine under basic conditions. This method emphasizes the importance of optimizing reaction conditions to maximize yield and purity.
Medicinal Chemistry Applications
Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds similar to this pyrimidine derivative exhibit significant anticancer properties against various cancer cell lines, including A549 human lung adenocarcinoma cells. For instance, derivatives have shown cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These studies highlight its potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .
The mechanism of action is primarily through the inhibition of enzymes involved in cellular signaling pathways. The presence of the naphthalen-1-ylsulfonyl group may enhance binding affinity to target proteins, leading to altered cellular functions and therapeutic outcomes.
Similar Compounds
| Compound Name | Structure Comparison | Biological Activity |
|---|---|---|
| 5-Chloro-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | Similar structure but with a phenyl group | Moderate anticancer activity |
| 5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine | Piperidine ring instead of pyrrolidine | Enhanced binding affinity |
The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially conferring superior biological activity.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : In vitro tests demonstrated that certain derivatives exhibited potent cytotoxicity against A549 cells, with some reducing cell viability significantly compared to controls .
- Antimicrobial Efficacy : Research involving multidrug-resistant bacterial strains showed that derivatives containing the naphthalenesulfonamide moiety were effective against resistant strains, suggesting their potential in treating infections caused by these pathogens .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how can intermediates be characterized?
- Methodology :
- Step 1 : Use nucleophilic substitution to introduce the pyrrolidin-3-yloxy group to the pyrimidine ring. Protect reactive sites (e.g., 5-chloro position) during sulfonylation to avoid side reactions .
- Step 2 : Couple the naphthalene-1-sulfonyl group to the pyrrolidine via sulfonylation in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts. Monitor reaction progress via TLC or HPLC .
- Characterization : Confirm intermediates using -NMR (DMSO-, 400 MHz) and ESI-MS. For the final compound, analyze purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinases), focusing on hydrogen bonding with the sulfonyl group and π-π stacking with the naphthalene moiety .
Q. What are the key pharmacological mechanisms suggested by its structural features?
- Analysis :
- The naphthalene-sulfonyl group enhances hydrophobic interactions with protein binding pockets, while the pyrrolidine oxygen may act as a hydrogen-bond acceptor. The 5-chloro pyrimidine core is common in kinase inhibitors (e.g., EGFR-T790M mutants), suggesting potential kinase-targeted activity .
Advanced Research Questions
Q. How does the puckering conformation of the pyrrolidine ring influence binding affinity in target proteins?
- Methodology :
- Apply Cremer-Pople coordinates to quantify ring puckering from crystallographic data. Compare puckering amplitudes (e.g., , ) in free vs. protein-bound states using SHELXL-refined structures .
- Correlate conformational flexibility (via MD simulations) with IC values in enzymatic assays to identify bioactive conformers .
Q. How can structure-activity relationship (SAR) studies optimize selectivity against off-target kinases?
- Approach :
- Modifications : Replace the naphthalene with substituted aryl groups (e.g., 2-chlorophenyl) to reduce hydrophobicity. Introduce methyl groups to the pyrrolidine to restrict ring puckering .
- Assays : Test derivatives in kinase panels (e.g., Eurofins KinaseProfiler™) to quantify inhibition of EGFR-T790M vs. wild-type EGFR. Use SPR to measure binding kinetics (, ) .
Q. What crystallographic strategies resolve ambiguities in electron density maps for this compound?
- Protocol :
- Collect high-resolution data () at synchrotron facilities. Use SHELXD for phase determination and SHELXL for refinement, applying TWIN/BASF commands if twinning is detected .
- Model disordered sulfonyl groups with PART/SUMP restraints. Validate with and omit maps .
Q. How to resolve contradictions in biological activity data across assay platforms?
- Troubleshooting :
- Source 1 : Discrepancies in IC values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize assays using fixed ATP (1 mM) and pre-incubate compounds with enzymes .
- Source 2 : Cell-based vs. enzymatic assays may differ due to membrane permeability. Measure intracellular compound levels via LC-MS/MS and adjust dosing protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
